
4-Amino-3-fluorobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-fluorobenzohydrazide is an organic compound with the molecular formula C7H8FN3O. It is a derivative of benzohydrazide, where the benzene ring is substituted with an amino group at the 4-position and a fluorine atom at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-fluorobenzohydrazide typically involves the reaction of 4-Amino-3-fluorobenzoic acid with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
4-Amino-3-fluorobenzoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed:
Oxidation: Formation of 4-nitro-3-fluorobenzohydrazide.
Reduction: Formation of 4-Amino-3-fluorobenzohydrazine.
Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: Derivatives of 4-Amino-3-fluorobenzohydrazide have been explored for their antitubercular activity.
Mechanism of Action
The mechanism of action of 4-Amino-3-fluorobenzohydrazide, particularly in its antimicrobial activity, involves the inhibition of key enzymes in the bacterial cell wall synthesis pathway. The compound targets enzymes such as enoyl-acyl carrier protein reductase, which is essential for the biosynthesis of fatty acids in bacteria. By inhibiting this enzyme, the compound disrupts the integrity of the bacterial cell wall, leading to cell death .
Comparison with Similar Compounds
- 4-Amino-3-chlorobenzohydrazide
- 4-Amino-3-bromobenzohydrazide
- 4-Amino-3-methylbenzohydrazide
Comparison: 4-Amino-3-fluorobenzohydrazide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom increases the compound’s lipophilicity and can enhance its ability to penetrate biological membranes, potentially increasing its efficacy as a drug candidate .
Properties
Molecular Formula |
C7H8FN3O |
|---|---|
Molecular Weight |
169.16 g/mol |
IUPAC Name |
4-amino-3-fluorobenzohydrazide |
InChI |
InChI=1S/C7H8FN3O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,9-10H2,(H,11,12) |
InChI Key |
HXFYUUMXAXRLNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


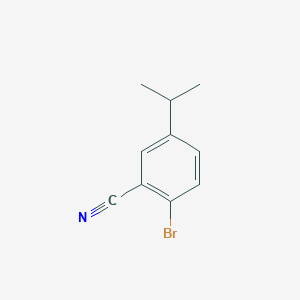
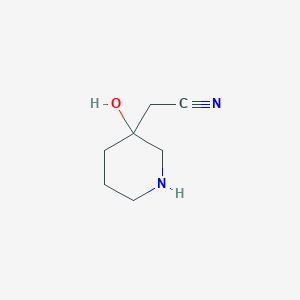
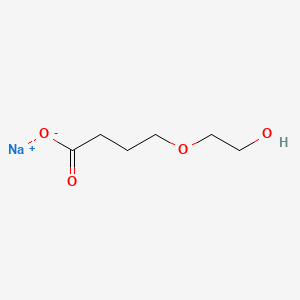

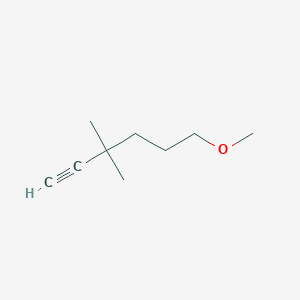


![2-[3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B13464611.png)
![Tert-butyl3-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B13464615.png)

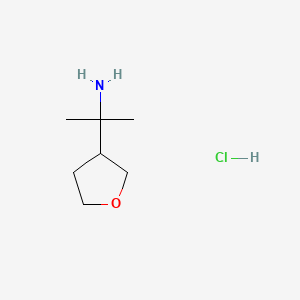

amine hydrochloride](/img/structure/B13464628.png)
![3-{[2-(Morpholin-4-yl)ethyl]amino}-1,2-dihydropyrazin-2-onehydrochloride](/img/structure/B13464631.png)
